Triallyl cyanurate

Übersicht

Beschreibung

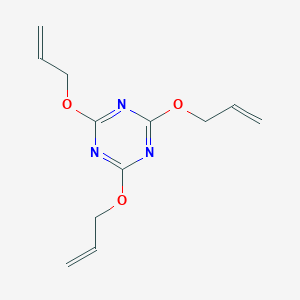

Triallyl cyanurate is an organic compound with the molecular formula C₁₂H₁₅N₃O₃. It is a triazine derivative, specifically a triallyl ester of cyanuric acid. This compound is known for its use as a crosslinking agent in various polymerization processes, enhancing the mechanical properties and thermal stability of polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triallyl cyanurate can be synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{Cyanuric chloride} + 3 \text{Allyl alcohol} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} ] The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Triallyl cyanurate undergoes various chemical reactions, including:

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The allyl groups in this compound can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

Polymerization: Typically involves the use of radical initiators such as peroxides or azo compounds under controlled temperature conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used.

Substitution: Various nucleophiles can be employed to substitute the allyl groups under appropriate conditions.

Major Products Formed:

Polymerization: Crosslinked polymers with enhanced mechanical and thermal properties.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted triazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Crosslinking Agent in Polymers

Overview

TAC is widely recognized as an effective crosslinking agent, enhancing the properties of polymers. Its ability to create three-dimensional networks improves mechanical strength, thermal stability, and chemical resistance.

Research Findings

- In blends of low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA), TAC has been shown to improve the mechanical properties significantly compared to blends without it .

- A study demonstrated that adding TAC as a co-agent in high-density polyethylene (HDPE) blends resulted in enhanced thermal stability and improved processing characteristics .

Table 1: Effects of Triallyl Cyanurate on Polymer Properties

| Polymer Blend | TAC Concentration | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| LDPE/EVA | 1% | 15.2 | 180 |

| HDPE/RTR | 3% | 20.5 | 200 |

| NBR/TAC/IL | Variable | 0.58 | 162 |

Polymer Electrolytes

Overview

TAC has been utilized in the development of solid polymer electrolytes (SPEs), which are crucial for lithium-ion batteries. Its incorporation enhances ionic conductivity and flame retardancy.

Case Study: Lithium-Ion Batteries

A recent study reported the development of a nonflammable, elastic SPE derived from vulcanized nitrile butadiene rubber (v-NBR) using TAC as a crosslinking agent. This electrolyte exhibited:

- High ionic conductivity of at room temperature.

- Excellent mechanical properties with an elongation at break of 162% .

Electronics and Coatings

Overview

TAC's chemical resistance and thermal stability make it suitable for electronic applications, particularly as a sealing material for printed circuit boards (PCBs).

Research Findings

- TAC has been identified as an effective sealing material that inhibits metal corrosion in PCBs, thus extending the lifespan and reliability of electronic devices .

- The compound's properties allow for its use in liquid crystals and semiconductors, where it contributes to improved performance and durability .

Environmental Applications

Overview

TAC's potential extends to environmental applications, particularly in water treatment processes.

Research Findings

- Studies indicate that TAC can be used as an adsorbent for urea in artificial kidney systems, showcasing its versatility beyond traditional uses .

- It has been noted that triallyl isocyanurate can help mitigate issues related to excess cyanuric acid in water treatment facilities, which is essential for maintaining effective disinfection processes .

Wirkmechanismus

The mechanism by which triallyl cyanurate exerts its effects is primarily through its ability to form crosslinked networks in polymers. The allyl groups in this compound participate in radical polymerization reactions, creating a three-dimensional network that enhances the mechanical strength and thermal stability of the polymer. The triazine ring structure also contributes to the flame retardancy of the material by promoting char formation during combustion .

Vergleich Mit ähnlichen Verbindungen

Triallyl isocyanurate: Similar in structure but with isocyanurate instead of cyanurate.

Diallyl phthalate: Another crosslinking agent used in polymerization but with different chemical structure and properties.

Divinylbenzene: Used as a crosslinking agent in polymerization but lacks the triazine ring structure.

Uniqueness of Triallyl Cyanurate: this compound is unique due to its triazine ring structure, which imparts flame retardancy and enhances the mechanical properties of polymers. Its ability to form stable crosslinked networks makes it a valuable compound in various industrial applications .

Biologische Aktivität

Triallyl cyanurate (TAC) is a chemical compound primarily used as a cross-linking agent in various industrial applications, particularly in the production of thermosetting resins and polymers. Its biological activity has garnered attention due to its potential effects on health and the environment. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is a derivative of cyanuric acid and is characterized by the presence of three allyl groups attached to the cyanurate structure. Its chemical formula is , and it has a molecular weight of approximately 200.21 g/mol. The compound acts as a cross-linking agent through radical polymerization, which enhances the mechanical properties of polymers but also raises concerns regarding its biological interactions.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. An oral LD50 value in rats is reported to be approximately 1000 mg/kg, suggesting moderate toxicity levels . In dermal irritation studies, TAC was found to be non-irritating upon prolonged contact, while ocular tests indicated mild transient conjunctival irritation .

Metabolism and Elimination

The metabolism of this compound primarily involves hydrolysis, leading to the formation of less toxic metabolites that are eliminated via urine . This metabolic pathway is crucial for understanding its long-term effects on biological systems.

Cross-Linking in Polyolefin Foams

A notable application of this compound is in the cross-linking of low-density polyethylene (LDPE) foams using dicumyl peroxide. A study demonstrated that TAC significantly enhances the cross-linking efficiency, improving the mechanical properties of the resulting materials . This application highlights the dual nature of TAC as both a beneficial industrial agent and a potential environmental concern due to its persistence.

Dietary Studies in Rats

In another investigation focusing on dietary exposure, rats were subjected to varying concentrations of TAC. The study revealed that at concentrations above 2500 ppm, there were observable effects on body weight gain and survival rates. Notably, lesions appeared in specific areas such as the pinna and tail at higher doses . These findings underscore the importance of dose management in applications involving this compound.

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 200.21 g/mol |

| Oral LD50 (Rats) | ~1000 mg/kg |

| No-Effect Level (Dietary) | 2500 ppm |

| Pathological Findings | Tail lesions at 5000 ppm |

| Metabolic Pathway | Hydrolysis followed by renal elimination |

Eigenschaften

IUPAC Name |

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJELTSYBAHKXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-85-6 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8037754 | |

| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl cyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-37-1 | |

| Record name | Triallyl cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triallyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triallyloxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL CYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDD3388O1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triallyl cyanurate?

A1: The molecular formula of this compound is C12H15N3O3, and its molecular weight is 249.27 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopy is frequently used to characterize TAC. Researchers have used IR to track the disappearance of the allyl groups and the formation of isocyanurate rings during polymerization. []

Q3: How does this compound enhance the properties of polymers?

A3: TAC acts as a crosslinking agent, forming bridges between polymer chains. This process increases the material's strength, hardness, and thermal resistance. [, , , ] For example, TAC significantly improves the thermal resistance of diallyl isophthalate (DAIP) resins. []

Q4: Is this compound compatible with a variety of polymers?

A4: Yes, TAC demonstrates compatibility with a range of polymers, including polyethylene (PE), polypropylene (PP), poly(vinyl chloride) (PVC), poly(methyl methacrylate) (PMMA), and ethylene vinyl acetate (EVA). [, , , , , , ]

Q5: Can this compound be used to modify the properties of low-density polyethylene (LDPE)?

A5: Yes, TAC is used as a crosslinking agent for LDPE, enhancing its gel content and impacting its foaming behavior. [] Researchers found that incorporating TAC into dicumyl peroxide crosslinking systems for LDPE influences the foam formation and final properties. []

Q6: Does this compound exhibit any catalytic properties?

A6: While TAC is primarily known as a crosslinking agent, its polymerization process involves free radical reactions. [, , ] Some studies suggest that its presence can influence the rate of certain reactions, but it's not typically classified as a catalyst.

Q7: Have there been any computational studies on this compound?

A7: While specific computational studies on TAC itself are limited in the provided research, computational methods are valuable for understanding polymerization mechanisms and predicting polymer properties. Future research could employ computational chemistry to model TAC's interactions with different monomers and predict the properties of resulting polymers.

Q8: Are there specific formulation strategies to enhance this compound's performance?

A8: Researchers have explored combining TAC with other coagents or additives to fine-tune the properties of the final polymer. [, , ] For instance, using TAC with dicumyl peroxide in specific ratios enhances ozone resistance in chlorinated polyethylene elastomers. []

Q9: Are there specific safety regulations regarding this compound?

A9: While the provided research doesn't delve into specific SHE regulations, it's crucial to consult safety data sheets and regulatory guidelines for handling and using TAC. Like many chemicals, appropriate safety measures should be taken during handling and processing.

Q10: What analytical techniques are used to study this compound and its effects on polymers?

A10: Researchers employ various methods to characterize TAC and its influence on polymers, including:

- Differential thermal analysis (DTA): To study the thermal properties and polymerization kinetics of TAC. [, ]

- Infrared (IR) spectroscopy: To determine the extent of crosslinking, monitor the disappearance of specific functional groups (allyl groups), and identify changes in chemical structure during polymerization. [, ]

- Gel content measurements: To quantify the degree of crosslinking achieved in a polymer. [, ]

- Mechanical testing: To assess the changes in mechanical properties, such as tensile strength, elongation at break, and hardness, after incorporating TAC into polymers. [, , , , ]

- Microscopy (e.g., scanning electron microscopy): To visualize the morphology and dispersion of TAC within the polymer matrix. []

Q11: Are there alternatives to this compound as a crosslinking agent?

A11: Yes, several alternatives exist, including triallyl isocyanurate (TAIC), trimethylolpropane triacrylate (TMPTA), and multifunctional peroxides. [, , ] The choice of crosslinking agent depends on the desired properties, processing conditions, and cost considerations.

Q12: What resources are crucial for research on this compound and its applications?

A12: Essential resources for research include:

Q13: When was this compound first synthesized and what were the initial applications?

A13: While the provided research doesn't detail the precise timeline of TAC's discovery, it highlights early patents related to its use in water-swellable carboxylic polymers. [] This suggests its initial applications likely involved modifying polymer properties.

Q14: Which fields benefit from research on this compound?

A14: Research on TAC benefits various fields:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.